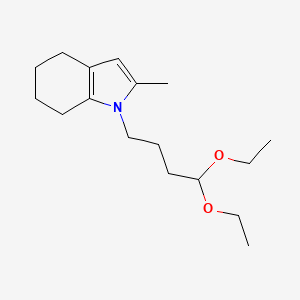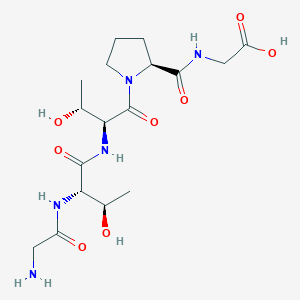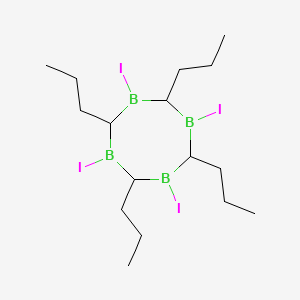![molecular formula C25H19NO3 B14215890 3-Ethoxy-5-methyl-1-phenyl-5H-benzo[b]carbazole-6,11-dione CAS No. 830925-96-7](/img/structure/B14215890.png)
3-Ethoxy-5-methyl-1-phenyl-5H-benzo[b]carbazole-6,11-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethoxy-5-methyl-1-phenyl-5H-benzo[b]carbazole-6,11-dione is a complex organic compound belonging to the class of heterocyclic compounds known as carbazoles. Carbazoles are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-5-methyl-1-phenyl-5H-benzo[b]carbazole-6,11-dione typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole structure . This is followed by further functionalization steps to introduce the ethoxy and methyl groups, as well as the phenyl and dione functionalities.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
3-Ethoxy-5-methyl-1-phenyl-5H-benzo[b]carbazole-6,11-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the dione groups to diols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-Ethoxy-5-methyl-1-phenyl-5H-benzo[b]carbazole-6,11-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of 3-Ethoxy-5-methyl-1-phenyl-5H-benzo[b]carbazole-6,11-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
5H-benzo[a]carbazol-6-ols: These compounds share a similar core structure but differ in their functional groups and substitution patterns.
Pyrimido[1,2-a]benzimidazoles: These compounds also contain a fused heterocyclic system and exhibit diverse biological activities.
Uniqueness
3-Ethoxy-5-methyl-1-phenyl-5H-benzo[b]carbazole-6,11-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethoxy and methyl groups, along with the phenyl and dione functionalities, make it a versatile compound for various applications.
Propiedades
Número CAS |
830925-96-7 |
|---|---|
Fórmula molecular |
C25H19NO3 |
Peso molecular |
381.4 g/mol |
Nombre IUPAC |
3-ethoxy-5-methyl-1-phenylbenzo[b]carbazole-6,11-dione |
InChI |
InChI=1S/C25H19NO3/c1-3-29-16-13-19(15-9-5-4-6-10-15)21-20(14-16)26(2)23-22(21)24(27)17-11-7-8-12-18(17)25(23)28/h4-14H,3H2,1-2H3 |
Clave InChI |
ZXFUQDAPBARPPA-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC(=C2C(=C1)N(C3=C2C(=O)C4=CC=CC=C4C3=O)C)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-1,3-thiazole-5-carboxamide](/img/structure/B14215819.png)

![2-Methoxy-5-[2-(4-methoxy-1-benzothiophen-5-yl)ethenyl]phenol](/img/structure/B14215840.png)
phosphinate](/img/structure/B14215862.png)
![3-[2-(Ethylideneamino)-1,3-thiazol-4-yl]-2H-1-benzopyran-2-one](/img/structure/B14215863.png)
![6-Hydroxy-8-[(trimethylsilyl)methyl]deca-8,9-dien-2-one](/img/structure/B14215864.png)
![1-(4-Chlorophenyl)-4-[1-(tributylstannyl)ethenyl]oct-1-en-3-one](/img/structure/B14215869.png)


![1-[5-(Dihexylamino)thiophen-2-YL]-2-hydroxy-2-methylpropan-1-one](/img/structure/B14215895.png)



